![molecular formula C19H13F2N B14223944 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile CAS No. 797047-60-0](/img/structure/B14223944.png)
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynylbenzonitrile with 4-(But-1-en-1-yl)-2,6-difluorophenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dimethylformamide. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various molecules, influencing their behavior and reactivity . Specific pathways involved depend on the application and the molecular targets being studied.
Comparison with Similar Compounds
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be compared with similar compounds such as:
4-Ethynylbenzonitrile: Shares a similar core structure but lacks the but-1-en-1-yl and difluorophenyl groups.
4-Cyanophenylacetylene: Another related compound with a simpler structure.
4-Ethynylaniline: Contains an amino group instead of the nitrile group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
797047-60-0 |
|---|---|
Molecular Formula |
C19H13F2N |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[2-(4-but-1-enyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h3-8,11-12H,2H2,1H3 |
InChI Key |
IHYRSADCJICIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
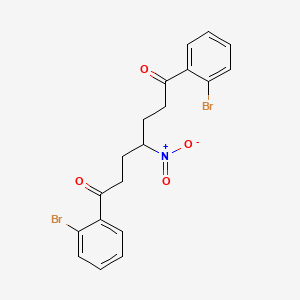

![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
methanone](/img/structure/B14223922.png)
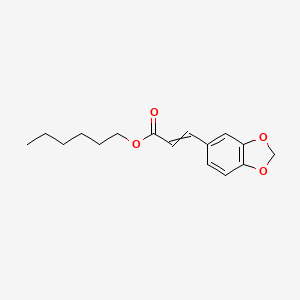
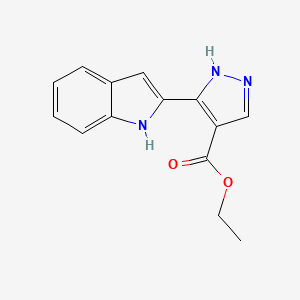
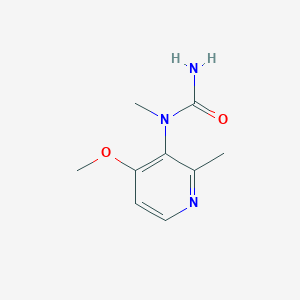
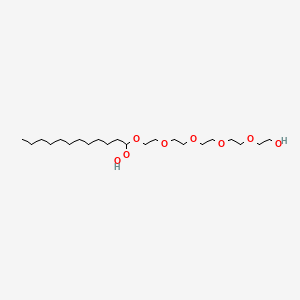
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
